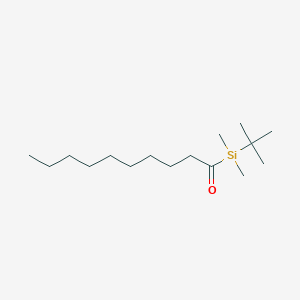![molecular formula C12H10Cl2O2 B14194437 2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol CAS No. 918967-80-3](/img/structure/B14194437.png)
2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,6-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol is a chemical compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol typically involves the chlorination of biphenyl followed by the introduction of hydroxyl groups. One common method involves the use of chlorinating agents such as chlorine gas or thionyl chloride to introduce chlorine atoms at the 2’ and 6 positions of biphenyl. The resulting dichlorobiphenyl is then subjected to hydroxylation using reagents like hydrogen peroxide or sodium hydroxide to form the dihydroxy derivative.
Industrial Production Methods
In an industrial setting, the production of 2’,6-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and catalytic processes may be employed to enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2’,6-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of dichloroquinones.
Reduction: Formation of biphenyl or dihydrobiphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
2’,6-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2’,6-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorobiphenyl: Lacks hydroxyl groups but has similar chlorination.
2,3-Dihydroxybiphenyl: Lacks chlorine atoms but has similar hydroxylation.
2,6-Dichloro-4-hydroxybiphenyl: Contains both chlorine and hydroxyl groups but in different positions.
Uniqueness
2’,6-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol is unique due to the specific positioning of its chlorine and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in its analogs.
Propriétés
Numéro CAS |
918967-80-3 |
|---|---|
Formule moléculaire |
C12H10Cl2O2 |
Poids moléculaire |
257.11 g/mol |
Nom IUPAC |
4-chloro-3-(2-chlorophenyl)cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H10Cl2O2/c13-8-4-2-1-3-7(8)11-9(14)5-6-10(15)12(11)16/h1-6,10,12,15-16H |
Clé InChI |
WOOOIBFIHWQCAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C=CC(C2O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran](/img/structure/B14194369.png)
![N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine](/img/structure/B14194376.png)
![2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]-](/img/structure/B14194380.png)
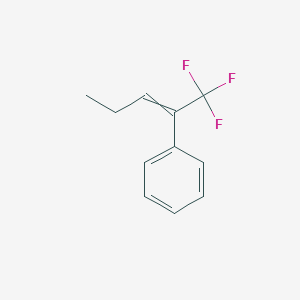
![Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate](/img/structure/B14194390.png)
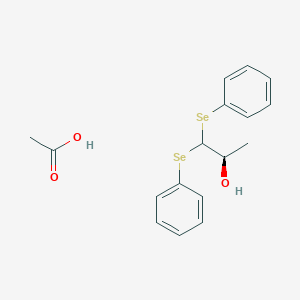
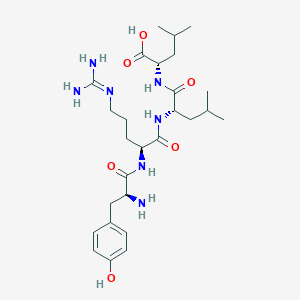
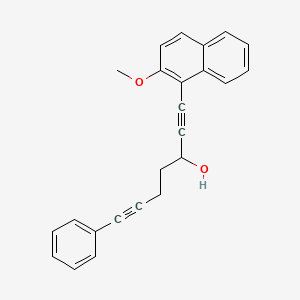
![2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14194413.png)
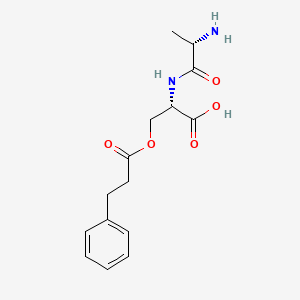
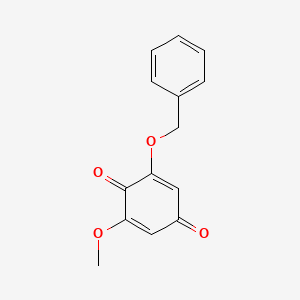
![N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14194451.png)
